molecular formula C11H17N3OS B7053763 N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide

Cat. No.: B7053763
M. Wt: 239.34 g/mol
InChI Key: HKPMNURMFKPLEI-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. Additionally, its ability to intercalate with DNA can result in the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-5-6-7-8(15)12-10-13-9(14-16-10)11(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPMNURMFKPLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)NC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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